molecular formula C13H8ClN3O B5618436 4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5618436
M. Wt: 257.67 g/mol
InChI Key: ZNSPXHRNZLDLKC-UHFFFAOYSA-N
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Description

4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features both an oxadiazole and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The pyridine ring can engage in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

    Substitution: Products with various substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Coupling: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: Incorporated into polymers and other materials to enhance their properties.

    Biological Studies: Investigated for its interactions with biological targets and potential as a biochemical probe.

    Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyridine ring can also participate in π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Uniqueness

4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole and pyridine rings also provides a versatile scaffold for further functionalization and development.

Properties

IUPAC Name

5-(3-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSPXHRNZLDLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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